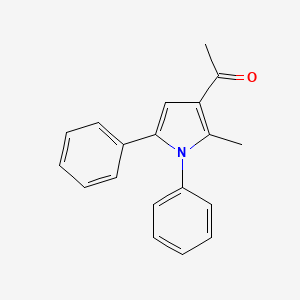
Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds known for their biological and chemical significance. This particular compound features a pyrrole ring substituted with methyl and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzoin derivatives, 1,3-dicarbonyl compounds, and ammonium acetate using acidic alumina as a heterogeneous catalyst in refluxing ethanol . This method is efficient and yields high amounts of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone
- 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
Uniqueness: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
96757-78-7 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
1-(2-methyl-1,5-diphenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C19H17NO/c1-14-18(15(2)21)13-19(16-9-5-3-6-10-16)20(14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
Clave InChI |
KWYAOCOMUYWJDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
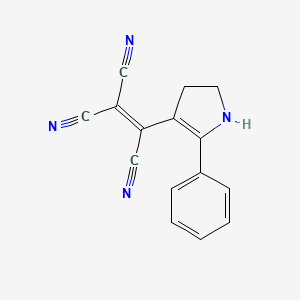


![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
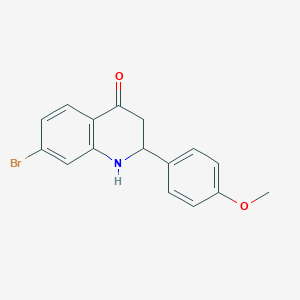
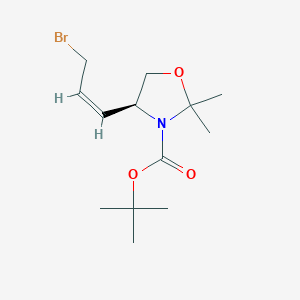
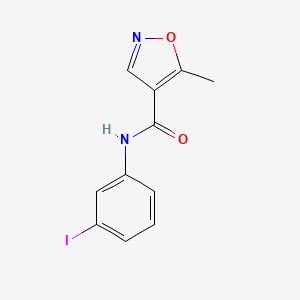
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)

